Sperabillin D

Description

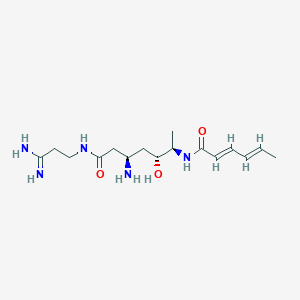

Structure

3D Structure

Properties

CAS No. |

111465-40-8 |

|---|---|

Molecular Formula |

C16H29N5O3 |

Molecular Weight |

339.43 g/mol |

IUPAC Name |

(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |

InChI |

InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1 |

InChI Key |

HGBIYXQMCATWPJ-PXRNKZPESA-N |

SMILES |

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |

Isomeric SMILES |

C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |

Canonical SMILES |

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |

Synonyms |

sperabillin D |

Origin of Product |

United States |

Elucidation and Confirmation of Sperabillin D Chemical Structure

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of a novel compound like Sperabillin D. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its connectivity, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. wikipedia.org For Sperabillin D, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial.

1D NMR, specifically ¹H and ¹³C NMR, provides initial, vital information. The ¹H NMR spectrum of Sperabillin D reveals characteristic signals, such as a doublet for a methyl group at approximately δ 1.43 ppm with a coupling constant (J) of 7 Hz, indicating its attachment to a methine group. oup.com Other signals in the spectrum correspond to the various protons within the molecule's backbone and side chains. oup.comacs.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to establish the connectivity between atoms. COSY experiments identify proton-proton couplings, allowing for the tracing of the spin systems within the molecule. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This collective data allows for the assembly of the molecular fragments into the complete structure of Sperabillin D.

Mass Spectrometry (MS) Applications (HRMS, fragmentation patterns)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. ethz.ch High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula of Sperabillin D.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented and the resulting daughter ions are analyzed, provide valuable structural information. The fragmentation pattern of Sperabillin D is characteristic of its pseudo-peptide nature, with observed cleavages at the amide bonds and other labile sites. This data helps to confirm the sequence and connectivity of the amino acid and polyketide-derived moieties within the molecule. nih.gov Soft ionization techniques, such as electrospray ionization (ESI), are typically used to bring the large, non-volatile Sperabillin D molecule into the gas phase for analysis without significant degradation. ethz.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in Sperabillin D. The IR spectrum exhibits characteristic absorption bands corresponding to amide carbonyls, hydroxyl groups, and carbon-carbon double bonds within the hexadienoyl moiety. oup.com

The UV-Vis spectrum of Sperabillin D is primarily dictated by the conjugated diene system in the (2E,4E)-hexadienoyl side chain. researchgate.netresearchgate.net This chromophore absorbs UV light at a specific wavelength, providing evidence for its presence and configuration.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the definitive three-dimensional structure, including the absolute configuration of all stereocenters. wikipedia.orgnih.govlibretexts.org To perform this analysis, a high-quality single crystal of Sperabillin D or a suitable derivative is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. wikipedia.orglibretexts.org From this map, the precise spatial arrangement of every atom can be determined. For Sperabillin D, X-ray crystallography has been instrumental in confirming the (3R, 5R, 6R) configuration of the key amino acid fragment, 3,6-diamino-5-hydroxyheptanoic acid. researchgate.net

| Crystallographic Data for Sperabillin Derivative | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 25.432(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4089.1(1) |

| Z | 4 |

| Note: This is a representative table based on typical data for similar natural products and may not reflect the exact published data for Sperabillin D. |

Chemical Degradation, Derivatization, and Chiroptical Studies

In conjunction with spectroscopic and crystallographic methods, classical chemical techniques and chiroptical studies play a vital role in structural confirmation.

Chemical Degradation and Derivatization: Sperabillin D can be chemically degraded into smaller, more easily identifiable fragments. For instance, hydrolysis can break the amide bonds, releasing the constituent amino acid and fatty acid components. The stereochemistry of these fragments can then be determined by comparison with authentic standards. Derivatization, the chemical modification of the molecule, can be used to introduce a chromophore for chiroptical analysis or to improve its crystallizability.

Chiroptical Studies: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the stereochemistry of a molecule. The CD spectrum of Sperabillin D, which arises from the differential absorption of left and right circularly polarized light by its chiral chromophores, provides information about the absolute configuration of the molecule. mdpi.commdpi.com These experimental spectra can be compared with those predicted by computational methods for different possible stereoisomers to confirm the correct one.

Computational Chemistry Approaches in Structural Elucidation and Validation

Computational chemistry has become an increasingly powerful tool in the elucidation and validation of complex molecular structures. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, coupling constants, and chiroptical properties for proposed structures of Sperabillin D. researchgate.net These calculated data can then be compared with the experimental data to assess the likelihood of a particular structural assignment.

Biosynthetic Pathway Elucidation of Sperabillin D

Identification of Precursor Molecules and Intermediates

There is currently no published research identifying the specific precursor molecules and metabolic intermediates involved in the biosynthesis of Sperabillin D. General biosynthetic principles suggest that it is likely derived from common cellular building blocks such as amino acids and short-chain carboxylic acids, but the exact starter and extender units have not been experimentally verified.

Enzymatic Transformations and Catalytic Mechanisms

The enzymatic machinery responsible for constructing Sperabillin D has not been characterized. Consequently, information regarding the specific enzymes, their catalytic mechanisms, co-factor requirements, and the stereochemistry of the reactions they catalyze is unavailable. Research into the biosynthesis of other microbial secondary metabolites suggests that enzymes such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), along with various tailoring enzymes like hydroxylases, aminotransferases, and methyltransferases, could be involved. harvard.edubeilstein-journals.org However, their specific roles in Sperabillin D biosynthesis are purely speculative at this time.

Characterization of Key Biosynthetic Enzymes

Genetic Basis of Sperabillin D Biosynthesis

The genetic foundation for Sperabillin D production is also unknown. The biosynthetic genes for secondary metabolites are typically organized in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). d-nb.infojmicrobiol.or.kr A BGC for Sperabillin D has not been identified or characterized in Pseudomonas fluorescens YK-437. The identification of such a cluster would be a critical step in understanding the biosynthesis of this compound, as it would allow for the prediction of enzyme functions and the elucidation of the entire pathway. frontiersin.orgbeilstein-journals.org Furthermore, without the identification of the BGC, no information is available regarding the transcriptional regulation of the genes involved in Sperabillin D biosynthesis. libretexts.org

Identification and Characterization of Biosynthetic Gene Clusters

Metabolic Engineering and Synthetic Biology Approaches for Sperabillin D Production

Metabolic engineering and synthetic biology offer powerful strategies for the overproduction of valuable natural products like Sperabillin D. These approaches involve the purposeful modification of cellular metabolism and the design of new biological parts and systems to enhance the production of a target molecule. frontiersin.org For Sperabillin D, this would begin with the identification and cloning of its biosynthetic gene cluster from Pseudomonas fluorescens YK-437. Once the cluster is secured, it can be introduced into a suitable production host, which can then be systematically engineered to improve the yield and efficiency of production. mdpi.com

Heterologous expression, the expression of a gene or a group of genes in a host organism that does not naturally have them, is a cornerstone for producing complex natural products. mdpi.commdpi.com The choice of a heterologous host is a critical decision that can significantly impact the success of production. nih.gov Given that Sperabillin D is native to a Pseudomonas species, a related strain might be an initial choice, but other well-characterized hosts are often preferred due to their established genetic tools and faster growth rates.

The process involves transferring the entire biosynthetic pathway into a more genetically tractable and industrially robust host organism. mdpi.com The ideal host should provide the necessary precursors for biosynthesis, be amenable to genetic manipulation, and support the functional expression of the pathway enzymes. frontiersin.org Common hosts include bacteria like Escherichia coli and various Streptomyces species, or eukaryotic systems like the yeast Saccharomyces cerevisiae. mdpi.com

Below is a table of potential heterologous hosts that could be considered for Sperabillin D production, along with their general advantages and disadvantages.

Table 1: Potential Heterologous Host Systems for Sperabillin D Production

| Host Organism | Advantages | Disadvantages |

|---|---|---|

| Escherichia coli | - Fast growth rate- Well-established genetic tools- Low-cost cultivation | - May lack necessary precursors- Codon usage differences can hinder protein expression- Potential for protein misfolding or insolubility |

| Pseudomonas putida | - Close relative of the native producer- Robust metabolism- High tolerance to metabolic stress | - Fewer genetic tools compared to E. coli- Can have complex native regulatory networks |

| Streptomyces coelicolor/albus | - Known for producing a wide array of secondary metabolites- Can express complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways- Well-developed genetic systems for pathway engineering | - Slower growth rate than E. coli- Complex developmental cycle- Different codon usage from Pseudomonas |

| Saccharomyces cerevisiae (Yeast) | - Eukaryotic system, can handle post-translational modifications- GRAS (Generally Recognized As Safe) status- Robust for large-scale fermentation | - Different cellular environment (e.g., compartmentalization)- May require significant engineering to supply bacterial pathway precursors |

Once a biosynthetic pathway is successfully expressed in a heterologous host, the next critical step is to optimize the system to maximize the yield of the target compound. mdpi.com Initial production levels in a new host are often low, requiring systematic metabolic engineering to overcome bottlenecks and improve efficiency. nih.gov

Key strategies for yield improvement include:

Enhancing Precursor Supply: The productivity of a biosynthetic pathway is often limited by the availability of its basic building blocks. For Sperabillin D, this would involve engineering the central metabolism of the host to channel more carbon toward the specific precursors required for its synthesis.

Promoter Engineering and Gene Expression Balancing: The expression levels of the biosynthetic genes must be carefully balanced. Strong, constitutive promoters might be used to drive high expression, or inducible promoters could be employed to control the timing of pathway activation, separating it from the host's growth phase. frontiersin.org

Elimination of Competing Pathways: Deleting genes for pathways that compete for the same precursors can redirect metabolic flux towards the desired product, thereby increasing the final titer. nih.gov

Cofactor Engineering: Many biosynthetic enzymes depend on cofactors like NADPH or ATP. Engineering the host to regenerate these cofactors more efficiently can boost the activity of the biosynthetic pathway.

The following table illustrates hypothetical improvements in Sperabillin D yield based on the application of various optimization strategies, drawing parallels from published metabolic engineering projects on other small molecules. frontiersin.org

Table 2: Hypothetical Yield Improvement of Sperabillin D through Metabolic Engineering

| Engineering Strategy | Hypothetical Sperabillin D Titer (mg/L) | Fold Increase |

|---|---|---|

| Initial Heterologous Expression in E. coli | 15 | 1.0x |

| + Codon Optimization of BGC | 45 | 3.0x |

| + Enhanced Precursor Supply | 120 | 8.0x |

| + Deletion of Competing Pathways | 250 | 16.7x |

| + Promoter and Cofactor Engineering | 550 | 36.7x |

Through the systematic application of these synthetic biology and metabolic engineering tools, it is theoretically possible to develop a microbial cell factory for the efficient and scalable production of Sperabillin D. frontiersin.org

Chemical Synthesis Strategies for Sperabillin D and Analogues

Retrosynthetic Analysis of Sperabillin D

A logical retrosynthetic analysis of Sperabillin D (4) identifies the core amino acid, (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid (5), as the principal building block. rsc.orgrsc.org The primary disconnection points are the amide bonds linking the N-formyl-N-hydroxy-diaminopropionic acid side chain to the C-6 amino group and the amidine-bearing side chain to the C-1 carboxyl group.

Further disconnection of the core fragment (5) reveals simpler precursors. One strategy disconnects the C3-N bond, suggesting a conjugate addition of an amine equivalent to an α,β-unsaturated ester. rsc.org An alternative approach disconnects the C5-C6 and C3-C4 bonds, pointing towards a strategy involving the coupling of an alaninal-derived unit with a four-carbon fragment. rsc.orgresearchgate.net Both strategies emphasize the critical need for precise stereochemical control during the assembly of the backbone.

Total Synthesis Approaches to Sperabillin D

Multiple total syntheses of Sperabillin D have been successfully executed, establishing its absolute configuration as (3R,5R,6R). rsc.org

Two prominent total synthesis campaigns highlight different approaches to constructing the Sperabillin D molecule.

The Hashiguchi/Natsugari Approach: This synthesis established the absolute configuration of Sperabillin D. rsc.org A key transformation is the diastereoselective cyclocondensation of N-Boc-D-alaninal with 1-methoxy-1,3-bis(trimethylsiloxy)buta-1,3-diene, catalyzed by tin(II) chloride, to form a threo keto δ-lactone. rsc.orgresearchgate.net The crucial C-6 amino group is then introduced via a stereoselective reductive amination of the keto lactone, which selectively yields the desired 3,5-anti stereochemistry. rsc.orgresearchgate.netresearchgate.net The final steps involve the sequential coupling of the side chains to the deprotected amino and carboxyl groups of the core lactone.

| Synthetic Approach | Key Starting Materials | Key Transformations | Overall Yield of Sperabillin D |

|---|---|---|---|

| Hashiguchi/Natsugari | N-Boc-D-alaninal, 1-methoxy-1,3-bis(trimethylsiloxy)buta-1,3-diene | Cyclocondensation, Stereoselective Reductive Amination | Not explicitly stated in provided abstracts |

| Davies | Methyl acrylate, (R)-N-allyl-N-α-methylbenzylamide | Asymmetric Conjugate Addition, Iodocyclocarbamation, DCC/HOBt Coupling | 10.8% |

Control of stereochemistry is paramount in the synthesis of Sperabillin D.

In the Hashiguchi synthesis, the stereochemistry is controlled through several key steps. The use of N-Boc-D-alaninal as a chiral starting material sets the C-6 stereocenter. uni-regensburg.de The subsequent cyclocondensation reaction proceeds with high diastereoselectivity. uni-regensburg.de Finally, the reductive amination of the keto lactone using a platinum-on-carbon catalyst in an acidic medium proceeds stereoselectively to afford the N-protected 3,6-diamino-5-hydroxyheptanoic acid lactone with the required 3,5-anti stereochemistry. rsc.orgresearchgate.net

In the Davies synthesis, the stereocenter at C-3 is established via a highly diastereoselective conjugate addition of a homochiral lithium amide to an α,β,δ,ε-unsaturated ester. rsc.orgrsc.org The stereocenters at C-5 and C-6 are controlled through a subsequent iodocyclocarbamation reaction, which proceeds with high stereoselectivity to form a cyclic carbamate (B1207046) intermediate, ultimately leading to the desired (3R,5R,6R) configuration of the core fragment. rsc.org

A significant challenge in the synthesis of Sperabillin D is the selective functionalization of the two primary amino groups at C-3 and C-6, as well as the carboxylic acid at C-1. rsc.org The Davies group developed an innovative protection strategy to overcome this. rsc.orgrsc.org They treated the core diamino hydroxy ester with acetone, which simultaneously formed a C-3 imine and a 5,6-isopropylidene acetal. rsc.org This clever differentiation allowed for the regioselective acylation of the C-6 amino group. rsc.org This protection scheme was instrumental in achieving an efficient total synthesis. rsc.org

Another challenge lies in the construction of the highly functionalized core itself. Both the Hashiguchi and Davies syntheses represent innovative solutions for assembling this dense array of functional groups with precise stereocontrol. The successful transformation of a synthetic amino lactone into Sperabillin D by Hashiguchi et al. was crucial in confirming the absolute configuration of the natural product. rsc.orgresearchgate.net

Stereoselective and Enantioselective Methodologies

Partial Synthesis from Precursors or Related Natural Products

The literature primarily focuses on the total synthesis of Sperabillin D from simple, commercially available starting materials. There is no significant reporting on the partial synthesis of Sperabillin D from more complex, naturally occurring precursors. However, the syntheses can be viewed as modular. The creation of the central core, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate (10), represents the synthesis of a key advanced precursor. rsc.org The final steps, involving the attachment of the side chains, constitute a partial synthesis from this common intermediate. For instance, the Davies synthesis reports a 56% yield for the conversion of the core fragment (10) into Sperabillin D (4). rsc.org

Design and Synthesis of Sperabillin D Structural Analogues and Derivatives

The synthetic routes developed for Sperabillin D are well-suited for the creation of structural analogues to probe structure-activity relationships. The protection strategy devised by Davies et al. is particularly powerful in this regard. rsc.org By enabling the selective sequential formation of amides at the C-6 amino group and the C-1 carboxylic acid, the methodology allows for the rapid generation of libraries of Sperabillin D and B analogues. rsc.orgrsc.org This approach was demonstrated by its successful application to the first asymmetric synthesis of Sperabillin B. rsc.org This flexibility is crucial for medicinal chemistry efforts aimed at optimizing the antibiotic properties of the sperabillin scaffold.

Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification is a crucial strategy in medicinal chemistry for exploring the chemical space around a biologically active natural product to generate new compounds with potentially improved properties. frontiersin.org Diversity-Oriented Synthesis (DOS) is an approach that aims to efficiently create collections of structurally diverse molecules, often from a common starting point. scispace.comnih.govfrontiersin.org

In the context of Sperabillin D, synthetic strategies have been developed that are amenable to both specific scaffold modifications and the principles of DOS. Researchers have successfully modified the sperabillin scaffold at several positions. nih.gov For instance, the 2-amidinoethylamino moiety at one terminus and the 2,4-hexadienoyl group at the other have been targeted for alteration. nih.gov Specific modifications include:

Removal of the 2-amidinoethylamino moiety through brief acidic hydrolysis. nih.gov

Saturation of the diene system by hydrogenating the 2,4-hexadienoyl moiety to a hexanoyl group. nih.gov

Enzymatic cleavage of the resulting hexanoyl group using Pseudomonas acidovorans. nih.gov

Replacement of the cleaved moieties with other chemical groups. nih.gov

A pivotal development in the synthesis of the Sperabillin D core is a method that allows for the selective and sequential formation of amides at the C-6 amino group and the C-1 carboxylic acid. rsc.org This approach is particularly powerful because it is applicable to the rapid generation of libraries of Sperabillin D and B analogues. rsc.org By starting with the common core fragment, methyl (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate, and employing a strategic protection scheme, chemists can introduce a wide variety of substituents at either end of the molecule. rsc.orgrsc.org This strategy embodies the principles of DOS, where a central scaffold is elaborated in a divergent manner to produce a range of structurally related compounds. scispace.comunits.it This method facilitates the exploration of structure-activity relationships by systematically varying the peripheral chemical groups attached to the core scaffold. rsc.org

| Modification Type | Description | Method | Reference |

|---|---|---|---|

| Amine Moiety Removal | The 2-amidinoethylamino group was removed from the sperabillin scaffold. | Brief acidic hydrolysis | nih.gov |

| Acyl Chain Saturation | The 2,4-hexadienoyl moiety was hydrogenated to a hexanoyl group. | Catalytic hydrogenation | nih.gov |

| Acyl Chain Cleavage | The saturated hexanoyl moiety was cleaved from the core. | Enzymatic reaction with Pseudomonas acidovorans | nih.gov |

| Analogue Library Generation | A synthetic route designed for the rapid generation of diverse analogues. | Selective sequential C-6 NH₂ and C-1 CO₂H amide formation | rsc.org |

Preparation for Molecular Interaction Studies

The synthesis of compounds for molecular interaction studies, such as structure-activity relationship (SAR) analysis, requires robust and flexible chemical routes. nih.gov These routes must not only be efficient but also allow for the systematic introduction of diverse chemical functionalities to probe interactions with biological targets. frontiersin.org

The total synthesis of Sperabillin D has been achieved through routes that are explicitly designed to facilitate such studies. rsc.org A key strategy involves the diastereoselective conjugate addition of a homochiral lithium amide to an unsaturated ester to construct the core fragment, followed by a selective protection strategy. rsc.org This protection scheme differentiates the two primary amino groups and the hydroxyl and carboxyl groups, allowing for regioselective acylation and other modifications. rsc.org

This synthetic control is essential for preparing a series of analogues for SAR studies. For example, the ability to selectively acylate the C-6 nitrogen allows for the synthesis of Sperabillin D itself and provides a clear pathway to analogues with different acyl chains. rsc.org The procedure for selective, sequential amide formation is directly applicable to creating libraries of analogues, which are fundamental for building detailed SAR models. rsc.org By generating a series of related compounds and evaluating their biological activity, researchers can deduce which structural features are critical for the molecule's function. nih.gov An example of this is the creation of a derivative by condensing two molar amounts of dehexadienoylsperabillin A with (E,E)-muconic acid, which resulted in a compound with improved protective effects against certain bacteria, providing valuable insight into the molecular requirements for activity. nih.gov Such studies, combining targeted synthesis with biological evaluation, are critical for understanding how these molecules interact with their cellular targets. nih.gov

Molecular and Cellular Mechanisms of Sperabillin D Action

Identification and Characterization of Molecular Targets

Specific molecular targets for Sperabillin D have not been characterized in the available scientific literature. Research on the broader family of sperabillins suggests potential modes of action, but direct evidence for Sperabillin D is lacking. nih.gov

There is currently no specific information available in the scientific literature detailing the enzyme inhibition or activation profiles of Sperabillin D.

Data regarding the binding of Sperabillin D to specific cellular receptors and any subsequent modulation of receptor activity are not available in published research.

The effects of Sperabillin D on modulating protein-protein interactions have not been documented in the scientific literature to date.

Receptor Binding and Modulation

Elucidation of Downstream Signaling Pathways and Networks

The downstream signaling pathways and networks affected by Sperabillin D have not been elucidated. While its sister compound, Sperabillin A, was found to inhibit the biosynthesis of DNA, RNA, protein, and cell walls in Escherichia coli, similar in-depth studies have not been reported for Sperabillin D. nih.gov

Comprehensive transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to Sperabillin D treatment have not been reported in the available scientific literature.

There is no specific information available regarding the effects of Sperabillin D on key cellular signaling cascades.

Information regarding the molecular and cellular mechanisms of Sperabillin D is not available in current scientific literature.

Following a comprehensive review of scientific databases and public domain resources, it has been determined that there is no available research data detailing the molecular and cellular mechanisms of action for the chemical compound Sperabillin D within eukaryotic cells. The specific topics outlined for this article, including cellular responses, effects on cell cycle regulation, apoptosis, autophagy, and metabolic modulation, have not been the subject of published scientific study for this particular compound.

Sperabillins are recognized as a family of antibacterial antibiotics produced by the bacterium Pseudomonas fluorescens. medchemexpress.com Research has primarily focused on their activity against prokaryotic cells (bacteria). For instance, studies on Sperabillin A, a related compound, have shown that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli. medchemexpress.com

While some related compounds in the Sperabillin family have been noted for their effects on eukaryotic cells, this information is limited and cannot be scientifically attributed to Sperabillin D without direct research. For example, Sperabillin A has demonstrated inhibitory effects on the proliferation of human umbilical vein endothelial (HUVE) cells and has shown some anti-tumor activity against B16 melanoma in mouse models. medchemexpress.commedchemexpress.com

However, no peer-reviewed studies, detailed research findings, or data from in vitro cellular models—including specific cell lines, primary cultures, organoids, or 3D cell culture systems—could be found for Sperabillin D's specific interactions with eukaryotic cellular pathways. Therefore, generating a scientifically accurate article that adheres to the requested detailed outline on the molecular and cellular mechanisms of Sperabillin D is not possible at this time due to the absence of foundational research on the topic.

Use of Specific Cell Lines and Primary Cell Cultures

Structure-Activity Relationship (SAR) Studies at the Molecular Level of Sperabillin D

The exploration of the structure-activity relationship (SAR) of Sperabillin D and its analogs is crucial for understanding the molecular features that govern its biological potency. While specific SAR studies exclusively focused on Sperabillin D are limited in publicly available literature, valuable insights can be extrapolated from research on the broader sperabillin family, particularly Sperabillin A, due to their structural similarities. Sperabillin D is the (2E,4E)-isomer of Sperabillin B, which itself is a methyl-substituted version of Sperabillin A at the C-6 position. researchgate.net This isomeric difference in the 2,4-hexadienoyl moiety is a key structural aspect.

Research into sperabillin derivatives has identified two primary regions of the molecule as critical for its antibacterial activity: the 2-amidinoethylamino group and the 2,4-hexadienoyl "tail". nih.govashp.org Modifications at these sites have been shown to significantly impact the compound's efficacy.

Correlation of Structural Motifs with Specific Biological Activities

The antibacterial profile of the sperabillins is intrinsically linked to specific structural motifs. The core of the molecule, a (3R,5R)-3-amino-6-amino-5-hydroxyhexanoic acid backbone, serves as a scaffold for the key functional groups.

The 2,4-hexadienoyl moiety is a significant determinant of activity. The stereochemistry of this diene system, as seen in the distinction between sperabillins A/B and C/D, influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Hydrogenation of the 2,4-hexadienoyl group to a hexanoyl moiety in sperabillin derivatives has been explored, indicating that the conjugated double bond system is important for the full spectrum of activity. nih.gov

The 2-amidinoethylamino group is another critical structural feature. This positively charged group is believed to play a role in the initial interaction with the negatively charged bacterial cell surface. Studies involving the removal of this moiety by acidic hydrolysis have demonstrated its importance for potent antibacterial action. nih.govashp.org Replacement of this group with other functionalities has been a key area of synthetic modification to understand its role. nih.gov

A notable finding from the modification of sperabillins is that a derivative formed by the condensation of two molecules of dehexadienoylsperabillin A with (E,E)-muconic acid exhibited superior protective effects against Gram-negative bacteria compared to the parent Sperabillin A. nih.govashp.org This suggests that dimerization and the nature of the acyl substituent can enhance activity, likely by altering the molecule's ability to interact with its target or penetrate the bacterial cell wall.

Table 1: Correlation of Sperabillin Structural Modifications with Biological Activity

| Structural Moiety | Modification | Effect on Antibacterial Activity | Reference |

| 2,4-Hexadienoyl | Hydrogenation to Hexanoyl | Altered activity spectrum | nih.gov |

| 2,4-Hexadienoyl | Enzymatic cleavage | Loss of the acyl "tail" | nih.gov |

| 2-Amidinoethylamino | Removal by hydrolysis | Reduced antibacterial potency | nih.govashp.org |

| 2-Amidinoethylamino | Replacement with other groups | Varied impact on activity | nih.gov |

| Dehexadienoylsperabillin A | Condensation with (E,E)-muconic acid | Enhanced activity against Gram-negative bacteria | nih.govashp.org |

Identification of Pharmacophores and Key Residues for Interaction

A pharmacophore model for Sperabillin D describes the essential three-dimensional arrangement of functional groups responsible for its biological activity. Based on the SAR studies of the sperabillin family, a putative pharmacophore can be proposed.

The key features of the sperabillin pharmacophore likely include:

A cationic center: Provided by the 2-amidinoethylamino group, which is crucial for electrostatic interactions with the bacterial cell envelope.

Hydrogen bond donors and acceptors: The hydroxyl and amide groups along the hexanoic acid backbone are potential sites for hydrogen bonding with the biological target.

A hydrophobic/lipophilic region: The 2,4-hexadienoyl tail provides a nonpolar region that may facilitate passage through cell membranes or interact with hydrophobic pockets in the target protein.

The precise molecular target of the sperabillins and the key residues involved in the interaction are not yet fully elucidated. However, it is known that Sperabillin A inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli. researchgate.net This broad range of effects suggests that it may interact with multiple targets or a central process vital for these biosynthetic pathways. The identification of the specific enzymes or cellular components that Sperabillin D interacts with would require further detailed biochemical and structural biology studies.

Table 2: Putative Pharmacophoric Features of Sperabillin D

| Pharmacophoric Feature | Corresponding Structural Motif | Potential Role in Interaction | Reference |

| Cationic Center | 2-Amidinoethylamino group | Electrostatic interaction with bacterial cell surface | nih.govashp.org |

| Hydrogen Bond Donor/Acceptor | Hydroxyl group on the hexanoic acid backbone | Hydrogen bonding with target protein | researchgate.netnih.gov |

| Hydrogen Bond Donor/Acceptor | Amide linkages | Hydrogen bonding with target protein | researchgate.netnih.gov |

| Hydrophobic Region | (2E,4E)-2,4-Hexadienoyl tail | Interaction with hydrophobic pockets; membrane translocation | researchgate.netnih.gov |

Advanced Analytical Methodologies for Sperabillin D Research

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is fundamental to the isolation and analysis of Sperabillin D from fermentation broths and for its subsequent purification and quantification. The initial isolation of sperabillins, including Sperabillin D, from the culture filtrate of Pseudomonas fluorescens YK-437 involved a series of chromatographic steps, including the use of cation-exchange resins, activated carbon, and ultimately, preparative reverse-phase High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for both the purification and analytical quantification of Sperabillin D and related peptide antibiotics. nih.govnih.gov This method separates compounds based on their hydrophobicity. For preparative purposes, large columns are used to isolate significant quantities of the compound. nih.gov For analytical applications, which focus on determining purity and concentration, high-efficiency columns with smaller particle sizes are employed. nih.gov

A typical RP-HPLC method for the analysis of peptide antibiotics like Sperabillin D would utilize a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid (TFA)) and an organic solvent, such as acetonitrile. researchgate.nettaylorandfrancis.com Detection is commonly performed using a UV detector, monitoring the absorbance at wavelengths between 205-230 nm, where peptide bonds absorb light. tandfonline.com

Table 1: Illustrative HPLC Parameters for Analytical Quantification of a Sperabillin D-like Peptide

| Parameter | Value | Source |

| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm | bohrium.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | researchgate.net |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | researchgate.net |

| Gradient | 5% to 60% B over 30 minutes | researchgate.netmdpi.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 220 nm | tandfonline.com |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jfda-online.com However, due to its polar nature and high molecular weight, Sperabillin D is non-volatile and cannot be directly analyzed by GC. To make it suitable for GC analysis, a chemical derivatization process is necessary. jfda-online.com This typically involves converting the polar functional groups (hydroxyl and amino groups) into less polar, more volatile derivatives. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net After derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for detection and identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. nih.govejbio.org For peptide antibiotics like Sperabillin D, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase is a mixture of solvents, for example, n-butanol, acetone, acetic acid, and water. nih.gov After separation, the spots can be visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the amino groups present in Sperabillin D to produce a colored spot. ijcmas.comresearchgate.net TLC can also be combined with bioautography to directly assess the antimicrobial activity of the separated components. nih.govjmbfs.org

Chiral Chromatography for Enantiomeric Purity

Sperabillin D possesses multiple chiral centers, meaning it can exist as different stereoisomers. researchgate.net As biological activity is often stereospecific, it is crucial to ensure the enantiomeric purity of the compound. Chiral chromatography is the primary technique for separating enantiomers. chromatographyonline.com This is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov

Macrocyclic antibiotics, such as vancomycin (B549263) or teicoplanin, are a class of molecules frequently used as chiral selectors in commercial CSPs. nih.govnih.govresearchgate.net These selectors can differentiate between enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com The separation of Sperabillin D enantiomers would likely be performed on such a column, using either normal-phase, reverse-phase, or polar-organic mobile phases to achieve optimal resolution. sigmaaldrich.comresearchgate.net

Table 2: Representative Chiral HPLC Method Parameters for a Peptide Antibiotic

| Parameter | Value | Source |

| Column | Macrocyclic antibiotic-based CSP (e.g., Teicoplanin-based) | nih.govmdpi.com |

| Mobile Phase | Hexane/Ethanol/Acetic Acid (e.g., 80:20:0.1 v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Temperature | 25 °C | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

Mass Spectrometry for Detection, Identification, and Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the analysis of Sperabillin D, offering high sensitivity and specificity for its detection, identification, and quantification, even in complex biological samples.

LC-MS/MS and GC-MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace amounts of antibiotics like Sperabillin D in complex matrices such as bacterial culture extracts or biological fluids. nih.govasm.orgspringernature.com In an LC-MS/MS experiment, the sample is first separated by HPLC. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and the specific mass-to-charge ratio (m/z) of the Sperabillin D molecular ion is selected and fragmented. The resulting fragment ions are then detected, creating a highly specific fingerprint for the molecule that allows for its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, requires derivatization of Sperabillin D to increase its volatility. Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides structural information and a unique fragmentation pattern that can be used for identification by comparison to a spectral library or a known standard. nih.govresearchgate.net This method is particularly useful for identifying impurities and degradation products. google.com

Table 3: General Parameters for LC-MS/MS Analysis of a Pseudomonas Metabolite

| Parameter | Value | Source |

| LC Column | C18, <3 µm particle size | asm.org |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) | asm.orgacs.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) | nih.govacs.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | springernature.com |

Imaging Mass Spectrometry for Localization Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly within a sample, such as a bacterial colony or a tissue section, without the need for labels. nih.govacs.orgrsc.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common IMS technique used in microbiology. mdpi.comrsc.org

In a MALDI-IMS experiment to study Sperabillin D, a thin layer of a bacterial culture, such as P. fluorescens, would be grown on a conductive surface. researchgate.net A chemical matrix is then applied over the sample. A laser is rastered across the sample surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer then detects the ions at each spot, generating a mass spectrum for every pixel of the imaged area. By plotting the intensity of the ion corresponding to Sperabillin D's m/z across all pixels, a two-dimensional map of its distribution within the bacterial colony or its interaction zone with other microbes can be generated. researchgate.netnih.govbiorxiv.org This can provide invaluable insights into its biological role and production dynamics. nih.gov

Spectroscopic Quantification and Characterization (e.g., UV-Vis, Fluorescence, CD)

Spectroscopic methods are fundamental in the study of natural products like Sperabillin D, providing critical information on their electronic properties and stereochemistry. pg.edu.pl

UV-Vis Spectroscopy: This technique is instrumental for detecting the presence of chromophores, which are functional groups that absorb light in the ultraviolet-visible range. pg.edu.pl For compounds like Sperabillin D, which possess conjugated systems within their tetracyclic structure, UV-Vis spectroscopy can be effectively used for quantification. The absorbance maxima (λmax) are characteristic of the compound's electronic transitions and can be used to determine its concentration in a solution. While specific UV-Vis data for Sperabillin D is not extensively detailed in publicly available literature, related polyketides are often analyzed in the 200-400 nm range. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be employed if a molecule fluoresces. It provides information on the structural environment of the molecule. nih.govjasco-global.com The application of fluorescence spectroscopy to Sperabillin D would depend on whether its structure contains a fluorophore. Aromatic residues or highly conjugated systems within the molecule could potentially exhibit fluorescence, allowing for its detection at very low concentrations. This method is complementary to other spectroscopic techniques and can be particularly useful in studying interactions with other molecules. nih.govjasco-global.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for elucidating the stereochemical details of chiral molecules like Sperabillin D. wikipedia.org It measures the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of atoms. pg.edu.pl The CD spectrum provides information on the absolute configuration and conformation of the molecule in solution. For instance, the configuration of related natural products has been determined using Time-Dependent Density Functional Theory (TDDFT) calculations of their CD spectra. researchgate.net This approach is invaluable for confirming the stereochemistry of complex natural products that have multiple chiral centers.

| Spectroscopic Technique | Application in Sperabillin D Research | Information Gained |

| UV-Vis Spectroscopy | Quantification and detection of chromophores. | Concentration, presence of conjugated systems. |

| Fluorescence Spectroscopy | Highly sensitive detection and interaction studies. | Conformational changes, binding interactions. |

| Circular Dichroism (CD) Spectroscopy | Stereochemical and conformational analysis. | Absolute configuration, solution-state conformation. |

Hyphenated Techniques and Automation in Sperabillin D Analysis

The complexity of natural product extracts necessitates the use of analytical techniques that combine separation and detection, known as hyphenated techniques. nih.govijnrd.org Automation is also playing an increasingly crucial role in streamlining the analysis of these compounds. bioengineer.orgijrpas.comjhidc.org

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of Sperabillin D and other secondary metabolites. egranth.ac.inijprajournal.com This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS allows for the determination of the molecular weight of Sperabillin D and provides structural information through fragmentation patterns (MS/MS). americanpharmaceuticalreview.com The use of high-resolution mass spectrometry (HRMS) further enables the determination of the elemental composition of the molecule. americanpharmaceuticalreview.com For instance, LC-MS/MS has been effectively used for the quantitative determination of other complex molecules in biological matrices. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if Sperabillin D is volatile or can be derivatized to increase its volatility. nih.gov

Automation in Analysis: The discovery and analysis of natural products are increasingly benefiting from automation. bioengineer.orgijrpas.comjhidc.org Automated platforms can perform high-throughput screening of natural product libraries, which can include fractionation of crude extracts followed by rapid analysis. nih.gov Automated solid-phase extraction (SPE) and preparative HPLC are used to isolate and purify compounds of interest, significantly increasing efficiency. nih.gov Furthermore, the integration of artificial intelligence and machine learning with analytical data can accelerate the identification and structural elucidation of novel compounds from complex mixtures. ijrpas.comjhidc.org

| Technique | Application in Sperabillin D Analysis | Advantages |

| LC-MS/MS | Separation, identification, and quantification. | High sensitivity and selectivity, structural information from fragmentation. |

| GC-MS | Analysis of volatile derivatives. | Suitable for specific structural classes. |

| Automated SPE-HPLC | High-throughput purification. | Increased efficiency and sample throughput. |

Sample Preparation, Extraction, and Enrichment Strategies

The initial steps of sample preparation, extraction, and enrichment are critical for the successful analysis and isolation of Sperabillin D from its fungal source, Aspergillus sclerotiorum. nih.gov

Extraction: The extraction of Sperabillin D from the fungal culture typically involves the use of organic solvents. Fungal biomass, often grown on a solid medium like rice, is repeatedly extracted with solvents such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607). mdpi.comnotulaebiologicae.roresearchgate.net The choice of solvent is crucial for efficiently extracting the target compound while minimizing the co-extraction of interfering substances. For example, in the extraction of secondary metabolites from Aspergillus sclerotiorum, ethyl acetate has been used to obtain a crude extract containing a variety of compounds. mdpi.com Another study highlighted chloroform as an effective solvent for extracting bioactive metabolites from this fungus. notulaebiologicae.ro

Enrichment and Purification: Following extraction, the crude extract is a complex mixture that requires further purification to isolate Sperabillin D. A common strategy is to subject the crude extract to column chromatography using a stationary phase like silica gel. acs.org A gradient of solvents with increasing polarity, such as a chloroform-methanol system, is used to elute fractions of varying polarity. acs.org These fractions are then analyzed, often by Thin Layer Chromatography (TLC) or LC-MS, to identify those containing Sperabillin D.

Further purification is typically achieved using preparative HPLC, which offers higher resolution and can yield the pure compound. nih.gov The selection of the appropriate column and mobile phase is determined based on the polarity and structural characteristics of Sperabillin D.

| Step | Method | Description |

| Extraction | Solvent Extraction | The fungal culture is extracted with organic solvents like ethyl acetate or chloroform to obtain a crude extract. mdpi.comnotulaebiologicae.ro |

| Initial Fractionation | Column Chromatography | The crude extract is separated into fractions based on polarity using silica gel chromatography with a solvent gradient. acs.org |

| Final Purification | Preparative HPLC | High-resolution separation of the enriched fraction to yield pure Sperabillin D. nih.gov |

Chemical Biology and Research Applications of Sperabillin D

Sperabillin D as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency and selectivity. google.comresearchgate.net To date, there is no published research that specifically describes the use of Sperabillin D as a chemical probe for target validation. For a compound to be considered a viable chemical probe, it typically needs to have a well-defined molecular target and a clear mechanism of action, which have not been fully elucidated for Sperabillin D. While its antibacterial properties are established, the specific protein or pathway it targets to exert this effect is not yet identified in the scientific literature.

Utility in Elucidating Biological Pathways and Processes

The utility of a compound in elucidating biological pathways stems from its ability to perturb a specific component of that pathway, allowing researchers to study the downstream effects. nih.gov While Sperabillin A has been shown to inhibit major biosynthetic pathways in bacteria, similar detailed studies specifically for Sperabillin D have not been reported. acs.orgresearchgate.net Therefore, its utility in elucidating specific biological pathways and processes has not been established. Further research into its mechanism of action would be necessary to determine if it could be used to study particular cellular processes.

As a Lead Compound for Academic Exploratory Research

Sperabillin D has served as a subject for academic exploratory research, primarily in the field of synthetic organic chemistry. The total synthesis of Sperabillin D has been a subject of academic research, with successful asymmetric syntheses being reported. researchgate.net These synthetic efforts are crucial for confirming the structure of the natural product and for providing access to larger quantities of the compound for further biological evaluation. nih.govresearchgate.net Additionally, the synthesis of derivatives of the sperabillin family has been explored to understand structure-activity relationships, which can guide the development of new antibacterial agents.

Potential Applications in Material Science or Biotechnology (non-clinical)

There is currently no published research detailing any potential or actual applications of Sperabillin D in material science or non-clinical biotechnology. The primary focus of research on Sperabillin D has been its antibacterial activity. acs.org Applications in material science often involve compounds with specific physical or chemical properties, such as polymerization potential or self-assembly, which have not been investigated for Sperabillin D. Similarly, its use in biotechnology would require a deeper understanding of its interactions with biological systems beyond its general antibacterial effects.

Future Directions and Emerging Research Avenues for Sperabillin D

Unexplored Biological Activities and Mechanisms

The primary known biological activity of the sperabillin family is their antibacterial effect. researchgate.netnih.gov Sperabillin A, a closely related compound, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli. nih.gov However, the specific mechanisms of action for Sperabillin D and its potential for other biological activities are largely uncharted territories.

Future research should prioritize a deeper investigation into Sperabillin D's precise molecular targets within bacterial cells. Does it, like other β-lactam antibiotics, primarily inhibit penicillin-binding proteins involved in cell wall synthesis? wikem.orgnih.govwikipedia.orgdrugbank.com Or does it possess novel mechanisms of action that could be effective against drug-resistant strains? Beyond its antibacterial properties, the potential for Sperabillin D to exhibit other bioactivities, such as antifungal, antiviral, or even antitumor effects, remains an open and intriguing question. researchgate.net The exploration of structurally related natural products has often revealed a surprising diversity of biological functions, suggesting that a comprehensive screening of Sperabillin D against various biological targets is warranted. nih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The advent of "omics" technologies offers powerful tools to unravel the complex interactions between a bioactive compound and a biological system. nih.govresearchgate.netresearchgate.net Applying genomics, proteomics, and metabolomics to the study of Sperabillin D can provide a holistic understanding of its effects.

Genomics and Transcriptomics: These approaches can identify the genes and gene expression patterns in bacteria that are affected by Sperabillin D. isaaa.orgmedreport.foundation This could reveal the pathways that are disrupted by the compound, leading to a better understanding of its mechanism of action and potential resistance mechanisms.

Proteomics: By analyzing the entire set of proteins in a cell, proteomics can identify the specific proteins that interact with Sperabillin D. isaaa.orgbiochemjournal.com This can pinpoint its direct molecular targets and downstream effects on cellular processes.

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a cell. isaaa.org Studying the metabolic profile of bacteria treated with Sperabillin D can reveal disruptions in metabolic pathways, providing further insight into its antibacterial effects.

Integrating these multi-omics datasets can create a comprehensive picture of Sperabillin D's biological impact, accelerating the discovery of its mechanisms and potential applications. mdpi.comfrontiersin.orgfrontiersin.org

Green Chemistry Approaches in Sperabillin D Synthesis and Production

As the demand for environmentally friendly and sustainable processes grows, applying the principles of green chemistry to the synthesis and production of Sperabillin D is a critical future direction. synthiaonline.commdpi.comresearchgate.netresearchgate.net This involves developing methods that are more efficient, use less hazardous materials, and minimize waste. mdpi.com

Current synthetic routes for related sperabillins have been established, but there is significant room for improvement through greener methodologies. researchgate.net This could include the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, or exploring the use of safer, renewable solvents. synthiaonline.comresearchgate.net Furthermore, optimizing the fermentation process of Pseudomonas fluorescens for higher yields of Sperabillin D, potentially through genetic engineering of the producing strain or by optimizing culture conditions, represents a sustainable production strategy. nih.govecospirulina.comfrontiersin.org

Computational Design of Novel Sperabillin D-based Scaffolds

The chemical structure of Sperabillin D provides a unique scaffold that can be computationally modified to design novel derivatives with enhanced or entirely new properties. nih.govwpmucdn.com Computational design methodologies allow for the in-silico creation and evaluation of a vast number of virtual compounds, saving significant time and resources compared to traditional synthetic chemistry. mdpi.comlalavision.comresearchgate.netbiorxiv.orgresearchgate.net

By understanding the structure-activity relationships of Sperabillin D, researchers can use computational tools to predict how modifications to its chemical structure will affect its biological activity. nih.gov This could lead to the design of new analogs with increased potency, a broader spectrum of activity, or improved pharmacokinetic properties. Furthermore, the Sperabillin D scaffold could be used as a starting point for the design of entirely new classes of therapeutic agents targeting different diseases.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. uni-koeln.decrc-decide.deuit.noneuromuscularnetwork.canih.gov Advancing the research on Sperabillin D will require the expertise of chemists, biologists, computational scientists, and engineers.

Collaborative efforts can facilitate the sharing of resources, knowledge, and techniques, leading to more rapid and impactful discoveries. For instance, a collaboration between a natural products chemistry lab that isolates and characterizes Sperabillin D and a microbiology lab that can test its activity against a wide range of pathogens would be highly beneficial. Similarly, partnerships with computational chemists can aid in the design of new derivatives, while collaborations with experts in fermentation technology can optimize its production. Such interdisciplinary studies are essential to fully unlock the therapeutic potential of Sperabillin D.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.